(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol
CAS No.:
Cat. No.: VC18613062
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | (1-ethylpyrrolo[2,3-b]pyridin-4-yl)methanol |
| Standard InChI | InChI=1S/C10H12N2O/c1-2-12-6-4-9-8(7-13)3-5-11-10(9)12/h3-6,13H,2,7H2,1H3 |
| Standard InChI Key | AMLDIEIYXHBJES-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC2=C(C=CN=C21)CO |
Introduction
Chemical Structure and Properties
Molecular Architecture
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol features a bicyclic core consisting of a pyrrole ring fused to a pyridine ring, with an ethyl group attached to the pyrrole nitrogen and a hydroxymethyl group at the 4-position of the pyridine moiety. The molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.21 g/mol. The IUPAC name, (1-ethylpyrrolo[2,3-b]pyridin-4-yl)methanol, reflects its substitution pattern and functional groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | (1-ethylpyrrolo[2,3-b]pyridin-4-yl)methanol |
| SMILES | CCN1C=CC2=C1N=CC=C2CO |
| InChI Key | AMLDIEIYXHBJES-UHFFFAOYSA-N |
The compound’s planar structure and nitrogen-rich heterocycle contribute to its ability to interact with biological targets, particularly JAK enzymes.
Synthesis Methods
Hydrogenation-Based Synthesis
A primary synthesis route involves the hydrogenation of a pyrrolopyridine ketone precursor using ruthenium catalysts under controlled conditions. This method selectively reduces the ketone to a methanol group while preserving the heterocyclic core.
Table 2: Key Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Ruthenium-based complex |
| Temperature | 50–80°C |
| Pressure | 1–3 atm H₂ |
| Solvent | Ethanol or tetrahydrofuran |
| Yield | 60–75% |
The reaction typically proceeds via a metal-mediated hydride transfer mechanism, ensuring high regioselectivity.
Intermediate Functionalization
Alternative approaches involve functionalizing preformed pyrrolopyridine derivatives. For example, bromination at the 4-position followed by a nucleophilic substitution with a hydroxymethyl group has been reported. These methods often require protecting group strategies to prevent side reactions at reactive nitrogen sites.
Biological Activity and Mechanism of Action
JAK Inhibition
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol exerts its biological effects by inhibiting Janus kinases (JAKs), enzymes critical for cytokine signaling in immune cells. By binding to the ATP-binding pocket of JAKs, the compound prevents phosphorylation of signal transducers and activators of transcription (STATs), disrupting pro-inflammatory signaling cascades.
Selectivity Profile
Preliminary studies suggest selectivity for JAK1 and JAK3 over JAK2, reducing the risk of hematological side effects associated with pan-JAK inhibitors. This selectivity arises from subtle differences in the ATP-binding pockets of JAK isoforms, which the compound’s substituents exploit.
Analytical Characterization Techniques
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the ethyl group (δ 1.2–1.4 ppm), pyrrole protons (δ 6.8–7.2 ppm), and hydroxymethyl group (δ 3.6–4.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula, showing a peak at m/z 176.21 corresponding to [M+H]⁺.
Table 3: Analytical Techniques and Applications
| Technique | Application |
|---|---|
| ¹H/¹³C NMR | Structural elucidation |
| HPLC | Purity assessment |
| HRMS | Molecular weight confirmation |
| X-ray crystallography | Solid-state structure analysis |
Future Research Directions
Structure-Activity Relationship (SAR) Optimization
Modifying the ethyl and hydroxymethyl substituents could enhance potency and selectivity. For instance, introducing bulky groups at the 1-position may improve JAK3 affinity.
Pharmacokinetic Studies
Investigating the compound’s metabolism in higher mammals and identifying major metabolites will clarify its therapeutic window and dosing requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume